1-(oxan-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-amine
Description
1-(Oxan-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-amine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a pyrrolidin-3-amine moiety linked via an oxan-4-yl (tetrahydropyran) group.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-5-19(12-2-6-20-7-3-12)9-11(1)18-15-14-13(4-8-21-14)16-10-17-15/h4,8,10-12H,1-3,5-7,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHQSLQPXHRJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC=NC3=C2SC=C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thieno[3,2-d]pyrimidin-4-amines, have been reported to inhibit cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis. Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism.
Mode of Action
Based on the inhibition of cyt-bd by similar compounds, it can be inferred that this compound might interact with its target to inhibit its function. This inhibition could lead to changes in the energy metabolism of the organism.
Biochemical Pathways
Given its potential target, it may affect the energy metabolism pathways in mycobacterium tuberculosis. The downstream effects of this could include a decrease in the organism’s energy production, potentially inhibiting its growth or survival.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The phenyl-pyrazolo-pyrimidine derivative (82% yield) demonstrates higher synthetic efficiency compared to the cyclopropyl-pyridine analog (17.9% yield), likely due to the stability of intermediates in the Vilsmeier–Haack reaction .
- Substituent Complexity : The oxan-4-yl group in the target compound introduces stereochemical complexity, which may require chiral resolution techniques absent in simpler analogs.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : The cyclopropyl derivative exhibits a sharp melting range (104–107°C), suggesting high crystallinity, whereas the target compound’s properties remain unreported .
- Spectral Signatures : The oxan-4-yl group in the target compound would produce distinct ¹H NMR signals for the tetrahydropyran oxygen-linked protons (δ 3.5–4.0), differentiating it from pyridine-based analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
